2-(2-Hydroxy-N-methylnaphthalene-6-sulfonamido ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxy-N-methylnaphthalene-6-sulfonamido ethyl acetate) is a chemical compound with the molecular formula C15H17NO5S. It is known for its unique structure, which includes a naphthalene ring system, a sulfonamide group, and an ethyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-N-methylnaphthalene-6-sulfonamido ethyl acetate) typically involves multiple steps:
Starting Materials: The synthesis begins with naphthalene derivatives, which are functionalized to introduce the hydroxy and sulfonamide groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure high yield and purity.
Final Step: The final step involves the esterification of the intermediate compound with ethyl acetate to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound) is scaled up using large reactors and optimized reaction conditions to achieve high efficiency. The process involves:
Bulk Synthesis: Using large quantities of starting materials and reagents.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Quality Control: Ensuring the product meets the required specifications through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-N-methylnaphthalene-6-sulfonamido ethyl acetate) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Hydroxy-N-methylnaphthalene-6-sulfonamido ethyl acetate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-N-methylnaphthalene-6-sulfonamido ethyl acetate) involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It affects various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxy-N-methylnaphthalene-6-sulfonamido ethyl benzoate): Similar structure but with a benzoate group instead of an acetate group.
2-(2-Hydroxy-N-methylnaphthalene-6-sulfonamido ethyl propionate): Similar structure but with a propionate group instead of an acetate group.
Uniqueness
2-(2-Hydroxy-N-methylnaphthalene-6-sulfonamido ethyl acetate) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
108863-79-2 |
---|---|
Molecular Formula |
C9H8N2O3 |
Molecular Weight |
0 |
Synonyms |
2-(2-Hydroxy-N-methylnaphthalene-6-sulfonamido ethyl acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.